molecular formula C23H29N5O5 B2930192 8-(3,4-dimethoxyphenethyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877644-42-3

8-(3,4-dimethoxyphenethyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2930192
CAS No.: 877644-42-3
M. Wt: 455.515
InChI Key: PKSVEAYGSSKRJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,4-dimethoxyphenethyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H29N5O5 and its molecular weight is 455.515. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential

Research has shown that derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, which are structurally related to the compound , exhibit potential pharmacological activities. For instance, some derivatives were found to have potent serotonin receptor ligands properties and showed anxiolytic-like and antidepressant-like activities in preclinical studies (Zagórska et al., 2009). Another study highlighted the antidepressant and anxiolytic-like activities of certain arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, further underscoring the potential of these compounds in treating affective disorders (Zagórska et al., 2015).

Antiviral and Antihypertensive Properties

Research dating back to 1995 discovered the synthesis of derivatives of 7,8-polymethylenehypoxanthines, precursors to compounds similar to 8-(3,4-dimethoxyphenethyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. These compounds showed potential antiviral and antihypertensive activities, suggesting the broader application of such derivatives in medicinal chemistry (Nilov et al., 1995).

Properties

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O5/c1-6-33-12-11-27-21(29)19-20(25(3)23(27)30)24-22-26(15(2)14-28(19)22)10-9-16-7-8-17(31-4)18(13-16)32-5/h7-8,13-14H,6,9-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSVEAYGSSKRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3CCC4=CC(=C(C=C4)OC)OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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